4-[(2-Methyloxiran-2-yl)methyl]oxane
Description
4-[(2-Methyloxiran-2-yl)methyl]oxane is a bicyclic organic compound featuring an oxirane (epoxide) and an oxane (tetrahydropyran) moiety. Its IUPAC name denotes a methyl-substituted oxirane ring attached via a methylene bridge to the 4-position of an oxane ring. Compounds with oxirane and oxane groups are frequently studied in pharmaceuticals, polymer chemistry, and synthetic intermediates due to their reactivity and stereochemical complexity .
Properties
IUPAC Name |
4-[(2-methyloxiran-2-yl)methyl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(7-11-9)6-8-2-4-10-5-3-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOOUSAQKRBBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyloxiran-2-yl)methyl]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an anhydrous solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyloxiran-2-yl)methyl]oxane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(2-Methyloxiran-2-yl)methyl]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxirane and Oxane Derivatives
Key Observations :
- Empagliflozin shares the oxane ring but incorporates a tetrahydrofuran (oxolane) group and complex hydroxylation patterns, highlighting its role as a sodium-glucose cotransporter inhibitor .
- 2-(4-Methylphenyl)oxirane demonstrates the reactivity of monosubstituted epoxides, where the electron-donating methyl group on the aryl ring may stabilize the oxirane ring .
- Alkyl-substituted oxiranes (e.g., 2-decyl-3-(4-methylhexyl)oxirane) exhibit lipophilic properties due to long hydrocarbon chains, contrasting with the compact, oxygen-rich structure of the target compound .
Physicochemical and Reactivity Profiles
Table 2: Comparative Physicochemical Properties
Key Insights :
- The target compound’s epoxide group is expected to undergo nucleophilic ring-opening reactions, similar to other oxirane derivatives, but steric hindrance from the methyl group may influence regioselectivity .
- Empagliflozin’s hydroxyl-rich structure enhances solubility in aqueous media, a critical feature for oral bioavailability, whereas alkyl-substituted oxiranes prioritize lipid solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
